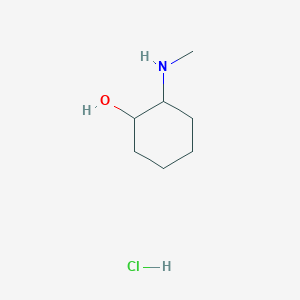

2-(Methylamino)cyclohexan-1-ol;hydrochloride

CAS No.:

Cat. No.: VC17955210

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO |

|---|---|

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | 2-(methylamino)cyclohexan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H |

| Standard InChI Key | FYCHSSMOBVREJM-UHFFFAOYSA-N |

| Canonical SMILES | CNC1CCCCC1O.Cl |

Introduction

2-(Methylamino)cyclohexan-1-ol;hydrochloride, with the IUPAC name rel-(1R,2R)-2-(methylamino)cyclohexan-1-ol hydrochloride, is a chemical compound that has garnered attention due to its unique structural properties and potential applications. This compound is a hydrochloride salt of 2-(methylamino)cyclohexan-1-ol, which is a cyclohexanol derivative with a methylamino group attached to the second carbon atom. The hydrochloride form enhances its solubility and stability, making it more suitable for various chemical and pharmaceutical applications.

Synthesis and Preparation

The synthesis of 2-(methylamino)cyclohexan-1-ol involves the reaction of cyclohexanone with methylamine, followed by reduction to form the corresponding alcohol. The hydrochloride salt is then prepared by treating the alcohol with hydrochloric acid. This process ensures the formation of a stable and water-soluble compound.

Biological and Pharmacological Activities

While specific biological activities of 2-(methylamino)cyclohexan-1-ol;hydrochloride are not extensively documented, cyclohexanol derivatives are known for their potential in pharmaceutical applications. For instance, related compounds have been explored for analgesic properties, as seen in the case of 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol compounds, which exhibit pronounced analgesic effects .

Research Findings and Applications

Despite the lack of direct research on 2-(methylamino)cyclohexan-1-ol;hydrochloride, cyclohexanol derivatives are of interest in medicinal chemistry due to their versatility in forming various bioactive compounds. The hydrochloride form enhances solubility, which is beneficial for drug formulation and delivery systems.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 g/mol |

| Purity | 97% |

| Stereochemistry | rel-(1R,2R) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume